CID 102601828
Description
CID 102601828 is a chemical compound identified in the context of essential oil analysis and natural product chemistry. According to its characterization in , it was isolated from a vacuum-distilled fraction of CIEO (likely a plant-derived essential oil) and analyzed via GC-MS (gas chromatography-mass spectrometry) . Its presence in varying concentrations across distillation fractions suggests volatility and thermal stability differences compared to other components in the essential oil .
Properties
Molecular Formula |
C35H63Al3N10O24 |
|---|---|
Molecular Weight |
1088.9 g/mol |
InChI |
InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;+1;2*+2;;;;/p-5/t5*5-;;;;;;;/m00000......./s1 |
InChI Key |
IOWNKDLUECGNJI-YDXSIYMFSA-I |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)O[Al].CC(=O)N[C@@H](CCC(=O)N)C(=O)O[Al]OC(=O)[C@H](CCC(=O)N)NC(=O)C.CC(=O)N[C@@H](CCC(=O)N)C(=O)O[Al]OC(=O)[C@H](CCC(=O)N)NC(=O)C.O.O.O.O |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O[Al].CC(=O)NC(CCC(=O)N)C(=O)O[Al]OC(=O)C(CCC(=O)N)NC(=O)C.CC(=O)NC(CCC(=O)N)C(=O)O[Al]OC(=O)C(CCC(=O)N)NC(=O)C.O.O.O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 102601828 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of CID 102601828 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also emphasizes the importance of process safety, waste management, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
CID 102601828 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of CID 102601828 are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may be catalyzed by transition metals or other catalysts to increase reaction efficiency.
Major Products
The major products formed from the reactions of CID 102601828 depend on the specific reaction conditions and reagents used For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: CID 102601828 is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which CID 102601828 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Comparisons
Structural Complexity and Functional Groups CID 102601828 is inferred to be a terpenoid or volatile organic compound based on its isolation from an essential oil and GC-MS detection . In contrast, oscillatoxin derivatives (CIDs 101283546, 185389) are cyclic polyketides with methyl and hydroxyl groups, contributing to their cytotoxicity and ion-channel activity . Halogenated compounds like CID 252137 (brominated indole) and CID 53216313 (bromo-chlorophenyl boronic acid) exhibit distinct reactivity and bioactivity due to halogen substituents, such as antimicrobial effects or utility in cross-coupling reactions .
Analytical Characterization CID 102601828 was identified using GC-MS, which is optimal for volatile compounds . Oscillatoxins, however, require LC-MS/MS and NMR for structural elucidation due to their larger molecular weights and non-volatile nature . Synthetic halogenated compounds (e.g., CID 252137) are often analyzed via HPLC-ESI-MS to confirm purity and fragmentation patterns .
Biological and Functional Differences
- While oscillatoxins show cytotoxicity and ion-channel modulation, CID 102601828’s biological role remains uncharacterized but may involve plant defense or aroma contribution .
- Halogenated analogs like CID 252137 and CID 53216313 are primarily used in medicinal chemistry and synthetic applications, highlighting the diversity of CID-classified compounds .
Research Findings and Implications
- CID 102601828: Its detection in specific distillation fractions (, Fig. Further studies could explore its antimicrobial or antioxidant properties, common in essential oil components.
- Oscillatoxin Derivatives : Structural modifications (e.g., methylation in CID 185389) reduce toxicity while retaining bioactivity, offering insights into structure-activity relationships for drug design .
- Halogenated Compounds : The bromine and chlorine substituents in CIDs 252137 and 53216313 enhance their utility in pharmaceuticals and materials science, though their synthesis requires careful optimization .
Q & A
How to formulate a research question on CID 102601828's mechanism of action?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance. For example:
- Feasibility: Can the question be addressed with available resources?
- Novelty: Does it address a gap in existing literature (e.g., understudied biochemical pathways)?
- Ethics: Ensure compliance with institutional guidelines for chemical experimentation.
Pair this with PICO (Population, Intervention, Comparison, Outcome) for precision: - Intervention: CID 102601828's interaction with specific cellular targets.
- Outcome: Quantify changes in enzymatic activity or binding affinity.
Refine the question iteratively through pilot studies and literature validation .
Q. What are effective literature review strategies for CID 102601828?
- Methodological Answer :
- Step 1 : Use systematic searches in databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "CID 102601828 AND pharmacokinetics").
- Step 2 : Prioritize recent reviews (last 5 years) and track citations via tools like Web of Science to identify foundational and emerging studies.
- Step 3 : Organize findings into thematic categories (e.g., synthesis methods, toxicity profiles) using reference managers (Zotero, EndNote).
- Step 4 : Critically evaluate sources for methodological rigor (e.g., sample size, control groups) .【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Q. What are best practices for experimental design in CID 102601828 studies?
- Methodological Answer :
- Reproducibility : Document protocols in detail (e.g., solvent purity, temperature gradients) and include error margins for measurements.
- Controls : Use positive/negative controls (e.g., known inhibitors for enzyme assays) to validate results.
- Data Collection : Predefine primary/secondary endpoints (e.g., IC₅₀ values, spectral data) to avoid bias.
- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structuring methods and supplementary materials .
Advanced Research Questions
Q. How to address contradictory data in studies on CID 102601828?
- Methodological Answer :
- Step 1 : Identify the principal contradiction (e.g., conflicting toxicity results) and assess contextual factors (e.g., differing cell lines, dosages) .
- Step 2 : Conduct meta-analysis to quantify variability across studies, using tools like RevMan or R’s metafor package.
- Step 3 : Design follow-up experiments to isolate variables (e.g., pH sensitivity, metabolic interference) and validate hypotheses.
- Step 4 : Apply dialectical analysis to reconcile contradictions, emphasizing mechanistic plausibility over isolated observations .
Q. How to ensure reproducibility in CID 102601828 experiments?
- Methodological Answer :
- Protocol Standardization : Use IUPAC guidelines for chemical synthesis and characterization (e.g., NMR calibration, HPLC gradients).
- Data Transparency : Share raw datasets and code via repositories like Zenodo or Figshare.
- Collaborative Validation : Partner with independent labs to replicate key findings, focusing on critical parameters (e.g., reaction yields, purity thresholds) .
Q. What interdisciplinary approaches enhance CID 102601828 research?
- Methodological Answer :
- Computational Integration : Combine molecular docking (AutoDock Vina) with kinetic modeling (COPASI) to predict binding modes and metabolic pathways.
- Cross-Disciplinary Frameworks : Adapt methodologies from pharmacology (dose-response curves) and materials science (crystallography) to study structure-activity relationships.
- Ethnographic Context : Analyze historical usage patterns (e.g., traditional medicine databases) to identify underexplored applications .
Data Analysis and Interpretation
Q. How to analyze spectral data for CID 102601828?
- Methodological Answer :
- Preprocessing : Normalize NMR/IR spectra using software like MestReNova to correct baseline drift.
- Peak Assignment : Cross-reference with databases (PubChem, ChemSpider) and spiking experiments to confirm structural annotations.
- Statistical Validation : Apply multivariate analysis (PCA, PLS-DA) to detect outliers and cluster similar spectral profiles .
Q. Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


